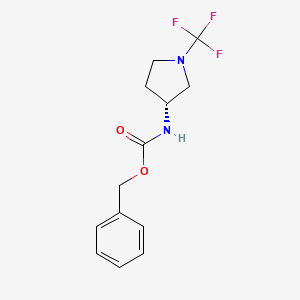
(R)-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach uses O-benzoylhydroxylamines as alkyl nitrene precursors with a rhodium catalyst to produce various pyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and scalable catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in the biogenesis of extracellular vesicles . This inhibition can affect various cellular processes and has potential therapeutic implications for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- Phenyl®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate
Uniqueness
®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to its trifluoromethyl group, which can significantly influence its pharmacokinetic properties and biological activity. This structural feature can enhance its stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C13H15F3N2O2 |
|---|---|
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
benzyl N-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)18-7-6-11(8-18)17-12(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,19)/t11-/m1/s1 |
InChI-Schlüssel |
LCQCFTHGMLGWOE-LLVKDONJSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


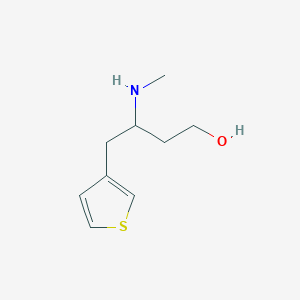
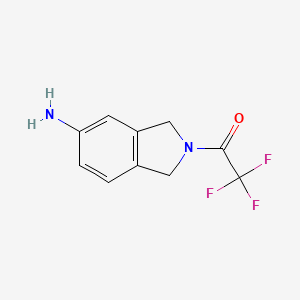
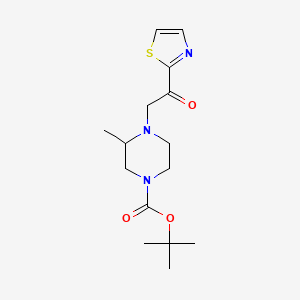
![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)

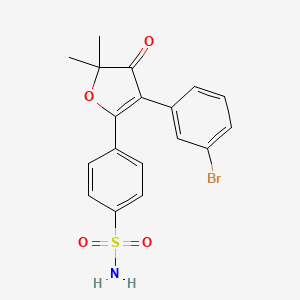
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
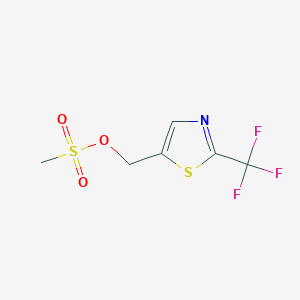
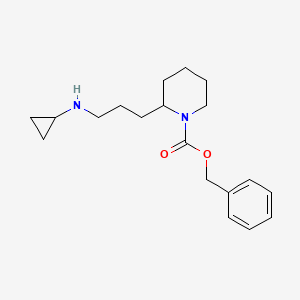
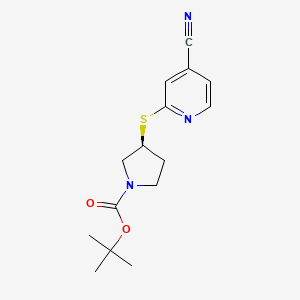
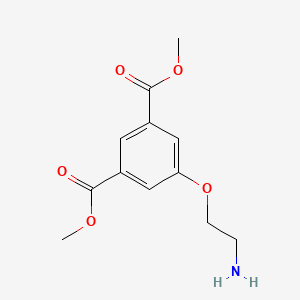
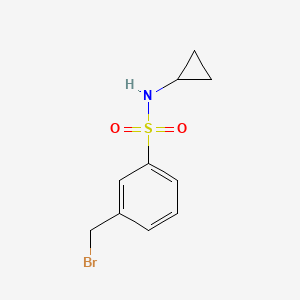
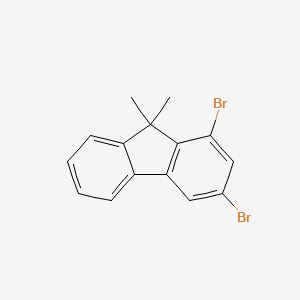
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
